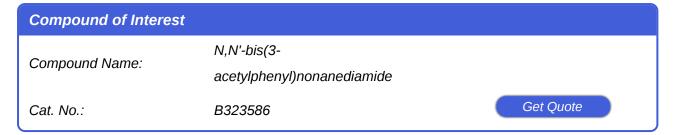


N,N'-bis(3-acetylphenyl)nonanediamide vs. other diamide compounds in research

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A Comparative Guide to Diamide Compounds in Research: Benchmarking Against N,N'-bis(3-acetylphenyl)nonanediamide

Introduction

Diamide compounds, characterized by the presence of two amide functional groups, represent a diverse and significant class of molecules in chemical and biological research. Their structural versatility allows for a wide range of pharmacological activities, leading to their investigation as insecticides, enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. This guide provides a comparative overview of various classes of diamide compounds, offering a benchmark for the evaluation of new molecules such as N,N'-bis(3-acetylphenyl)nonanediamide. Due to the limited publicly available research data on N,N'-bis(3-acetylphenyl)nonanediamide, this document focuses on well-characterized diamide classes to provide a valuable comparative context for researchers, scientists, and drug development professionals.

Insecticidal Diamides: Ryanodine Receptor Modulators

A prominent class of diamides are those developed as insecticides that target the ryanodine receptor (RyR), a critical component of calcium regulation in insect muscle cells. These compounds are broadly categorized into anthranilic and phthalic diamides.



Mechanism of Action: Insecticidal diamides bind to the insect RyR, locking it in an open state. This leads to an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm of muscle cells, causing rapid feeding cessation, paralysis, and ultimately, death of the insect pest.[1][2] Notably, these compounds exhibit high selectivity for insect RyRs over their mammalian counterparts, contributing to their favorable safety profile for non-target organisms.[3][4]

Comparative Data: Insecticidal Activity

Compound Class	Example Compound	Target Organism	Activity Metric	Value	Reference
Anthranilic Diamide	Chlorantranili prole	Drosophila melanogaster RyR	EC50	40 nM	[5]
Heliothis virescens RyR	EC50	50 nM	[5]		
Mammalian RyR1	EC50	14 μΜ	[5]		
Leucinodes orbonalis	LC50 (Susceptible)	0.23 ppm	[6]		
LC50 (Resistant)	61.71 ppm	[6]			
Phthalic Diamide	Flubendiamid e	Lepidopteran Insects	-	Potent Insecticidal Activity	[3]
Mammalian RyR1	-	Negligible Ca2+ Leak	[7]		

Experimental Protocols

Calcium Imaging Assay for Ryanodine Receptor Activity:

Validation & Comparative





This protocol is adapted from studies on insect ryanodine receptors expressed in cell lines.[3]

- Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are transiently transfected with a plasmid encoding the insect ryanodine receptor using a suitable transfection reagent.
- Fluorescent Dye Loading: 24-48 hours post-transfection, the cells are loaded with a calciumsensitive fluorescent dye, such as Fura-2 AM, by incubating them in a physiological salt solution containing the dye for 30-60 minutes at room temperature.
- Calcium Imaging: The cells are then washed and placed on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
- Compound Application: A baseline fluorescence is recorded, after which the diamide compound of interest (e.g., chlorantraniliprole, flubendiamide) is added to the cells.
- Data Acquisition and Analysis: Changes in intracellular calcium concentration are monitored by measuring the ratio of fluorescence emission at two different excitation wavelengths. An increase in the fluorescence ratio indicates a release of calcium into the cytoplasm. The data is typically presented as the change in fluorescence ratio over time.

Ryanodine Binding Assay:

This protocol is based on radioligand binding studies with insect muscle membranes.[9]

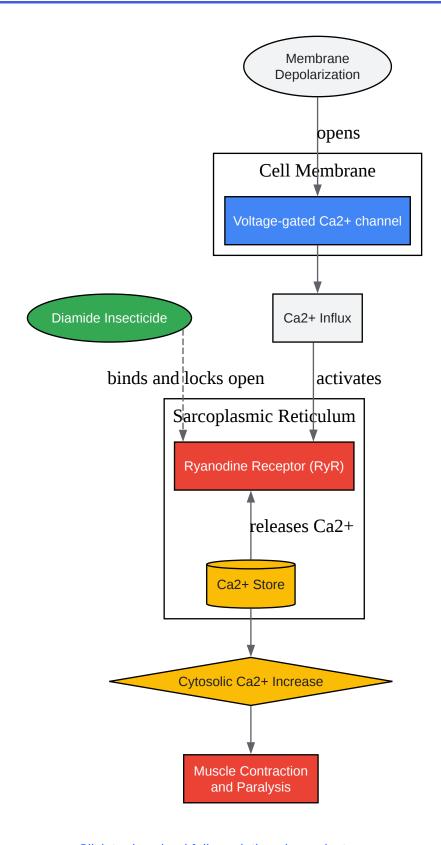
- Membrane Preparation: Microsomal membranes rich in ryanodine receptors are prepared from insect thoracic muscle tissue by homogenization and differential centrifugation.
- Binding Reaction: The membranes are incubated with a low concentration of radiolabeled ryanodine (e.g., [³H]ryanodine) in a binding buffer containing varying concentrations of the test diamide compound.
- Incubation: The reaction mixture is incubated for a sufficient time to reach equilibrium (e.g., 20-24 hours at 24°C).



- Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
- Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled ryanodine) from the total binding. The data is then analyzed to determine the binding affinity (Kd) or the concentration of the compound that inhibits 50% of the specific binding (IC50).

Signaling Pathway Diagram





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Caption: Mechanism of action of insecticidal diamides on the ryanodine receptor.



Diamides as Enzyme Inhibitors

Diamide-containing molecules have been explored as inhibitors of various enzymes, with carbonic anhydrases being a notable target.

Mechanism of Action: Diamide-based sulfonamides can act as potent inhibitors of carbonic anhydrase (CA) isoforms.[10][11] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, while the diamide scaffold can be modified to achieve selectivity for different CA isoforms, such as the tumor-associated CA IX and XII.[10][11]

Comparative Data: Carbonic Anhydrase Inhibition

Compound Class	Example Compound	Target Enzyme	Activity Metric	Value	Reference
Diamide- based Benzenesulfo namide	Compound 5a	hCA I	Ki	8175 nM	[11]
hCA II	Ki	115.6 nM	[11]		
hCA IX	Ki	8.8 nM	[11]		
hCA XII	Ki	9.8 nM	[11]		
Diamide- based Benzenesulfo namide	Compound 5h	hCA I	Ki	796.1 nM	[11]
hCA II	Ki	68.3 nM	[11]		
hCA IX	Ki	8.3 nM	[11]		
hCA XII	Ki	134.5 nM	[11]		
Standard Inhibitor	Acetazolamid e	hCA II	-	Standard Inhibitor	[12][13]
hCA IX	Ki	25 nM	[11]		



Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay):

This protocol is adapted from studies on the inhibition of human carbonic anhydrase isoforms. [11]

- Enzyme and Inhibitor Preparation: Purified human carbonic anhydrase isoforms (hCA I, II, IX, and XII) are used. Stock solutions of the diamide inhibitors are prepared in a suitable solvent (e.g., DMSO).
- Assay Buffer: A buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol) is prepared.
- Stopped-Flow Spectrophotometry: The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution, and the other contains a CO₂-saturated solution.
- Reaction Initiation: The two solutions are rapidly mixed, initiating the CO₂ hydration reaction catalyzed by the enzyme.
- Monitoring the Reaction: The change in absorbance of the pH indicator is monitored over time, which reflects the rate of the enzymatic reaction.
- Inhibition Measurement: The assay is repeated in the presence of varying concentrations of the diamide inhibitor.
- Data Analysis: The initial rates of the reaction are determined, and the inhibition constant (Ki) is calculated by fitting the data to the appropriate inhibition model.

Diamides in Anticancer Research

Several novel diamide derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds often exhibit cytotoxic effects against various cancer cell lines.

Comparative Data: Anticancer Activity



Compound Class	Example Compound	Cancer Cell Line	Activity Metric	Value	Reference
Anthranilic Diamide Derivative	A specific derivative	NCI-H460 (Lung)	IC50	Moderate to good activity at µM level	
HepG2 (Liver)	IC50	Moderate to good activity at μM level	[14]		
SGC-7901 (Gastric)	IC50	Moderate to good activity at μM level	[14]	_	
Imidazo[2,1-b][3][11] [15]thiadiazol e Diamide	Compound 11b	MCF-7 (Breast)	IC50	0.045 ± 0.0034 μM	[16]
A549 (Lung)	IC50	0.062 ± 0.0042 μM	[16]		
Standard Drug	Combretastat in A-4	Bladder cancer cells	IC50	< 4 nM	[17]
HeLa (Cervical)	IC50	95.90 μΜ	[18]		
JAR (Choriocarcin oma)	IC50	88.89 μM	[18]		
Standard Drug	Etoposide	MCF-7 (Breast)	IC50	1.91 ± 0.84 μΜ	[16]
A549 (Lung)	IC50	2.04 ± 0.96 μΜ	[16]		

Experimental Protocols



MTT Assay for Cytotoxicity:

This is a standard colorimetric assay to assess cell viability.[16]

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
- Compound Treatment: The cells are then treated with various concentrations of the diamide compound and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours.
- Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the untreated control
 cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is
 determined from the dose-response curve.

Antimicrobial Diamides

The structural diversity of diamides also extends to antimicrobial applications, with various derivatives showing activity against bacteria and fungi.

Comparative Data: Antimicrobial Activity



Compound Class	Example Compound	Microorgani sm	Activity Metric	Value (µg/mL)	Reference
Difluoromethy I Cinnamoyl Amide	Compound 11b	Mycobacteriu m smegmatis	MIC	8	[19]
Difluoromethy I Cinnamoyl Amide	Compound 11d	Mycobacteriu m smegmatis	MIC	8	[19]
Difluoromethy I Cinnamoyl Amide	Compound 11g	Mycobacteriu m smegmatis	MIC	8	[19]
Natural Diamide	(Z)-13- docosenamid e	Bacillus subtilis	MIC	~10	[20]
Staphylococc us aureus	MIC	~10	[20]		
Klebsiella pneumoniae	MIC	~10	[20]	_	
Escherichia coli	MIC	~10	[20]	_	
Penicillium aurantiogrise um	MIC	20	[20]	_	
Aspergillus fumigatus	MIC	20	[20]		
Cyclopropane -containing Amide	Compound F8	Candida albicans	MIC80	16	[21]
Cyclopropane -containing Amide	Compound F24	Candida albicans	MIC80	16	[21]



Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium.
- Serial Dilutions: Serial twofold dilutions of the diamide compound are prepared in a 96-well microtiter plate containing the growth medium.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the growth of the microorganism.
- Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The diamide scaffold is a versatile platform for the development of a wide array of biologically active compounds. This guide highlights the diverse applications of diamides as potent insecticidal agents, selective enzyme inhibitors, promising anticancer therapeutics, and effective antimicrobial compounds. While specific experimental data for N,N'-bis(3-acetylphenyl)nonanediamide is not readily available in the public domain, the comparative data and detailed experimental protocols presented here for other diamide classes provide a robust framework for its future investigation and characterization. Researchers and drug development professionals can leverage this information to design and execute studies to elucidate the biological profile of N,N'-bis(3-acetylphenyl)nonanediamide and other novel diamide compounds.

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